molecular formula C21H15F3N4S2 B2933254 4-Methyl-2-(pyridin-3-yl)-5-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole CAS No. 955531-05-2

4-Methyl-2-(pyridin-3-yl)-5-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole

Cat. No. B2933254
CAS RN: 955531-05-2
M. Wt: 444.49
InChI Key: PCBALVYSZBULNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-(pyridin-3-yl)-5-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole is a useful research compound. Its molecular formula is C21H15F3N4S2 and its molecular weight is 444.49. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-2-(pyridin-3-yl)-5-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-(pyridin-3-yl)-5-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Activity in Olefin Oxidation

Research into the catalytic properties of related thiazole compounds has revealed their effectiveness in the oxidation of olefins, using hydrogen peroxide as an oxidant. The study by Ghorbanloo et al. (2017) on dioxidovanadium(V) complexes with thiazol-hydrazone ligands demonstrates the potential utility of these complexes in catalyzing olefin oxidation, a process relevant to various industrial and synthetic organic chemistry applications (Ghorbanloo et al., 2017).

Antimicrobial and Antioxidant Activities

Derivatives of pyridyl substituted thiazolyl triazoles have been synthesized and evaluated for their antimicrobial against various human pathogenic microorganisms and antioxidant activities. Tay et al. (2022) synthesized 63 different derivatives and found that compounds with a 3-pyridyl moiety exhibited high antibacterial activity against Gram-positive bacteria, while those with a 4-pyridyl moiety showed remarkable antioxidant activity (Tay et al., 2022).

Synthesis of Novel Derivatives for Biological Evaluation

The exploration of novel pyridine-thiazole hybrid molecules for their potential as anticancer agents has been a significant area of interest. Ivasechko et al. (2022) synthesized novel derivatives and screened them for cytotoxic action towards various cancer cell lines, revealing high antiproliferative activity for certain compounds. This research suggests the promising application of these derivatives as anticancer agents, particularly due to their selectivity for cancer cell lines (Ivasechko et al., 2022).

Antimicrobial and Antitumor Studies of Zinc(II) Complexes

Xun-Zhong et al. (2020) synthesized zinc(II) complexes with pyridine thiazole derivatives, which were characterized and evaluated for their antimicrobial and antitumor activities. The study found that the metal complexes exhibited higher biological activity than the free ligands, indicating the potential of these complexes in developing new bioactive materials with antimicrobial and anticancer properties (Xun-Zhong et al., 2020).

properties

IUPAC Name

4-methyl-2-pyridin-3-yl-5-[6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyridazin-3-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4S2/c1-13-19(30-20(26-13)15-3-2-10-25-11-15)17-8-9-18(28-27-17)29-12-14-4-6-16(7-5-14)21(22,23)24/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBALVYSZBULNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(pyridin-3-yl)-5-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole

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